molecular formula C13H13IN2O2S B2778900 5-amino-N-(4-iodophenyl)-2-methylbenzene-1-sulfonamide CAS No. 438031-63-1

5-amino-N-(4-iodophenyl)-2-methylbenzene-1-sulfonamide

Cat. No.: B2778900
CAS No.: 438031-63-1
M. Wt: 388.22
InChI Key: OFXIXSNOPUZXRP-UHFFFAOYSA-N
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Description

5-amino-N-(4-iodophenyl)-2-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an amino group, an iodophenyl group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-iodophenyl)-2-methylbenzene-1-sulfonamide typically involves the following steps:

    Nitration: The starting material, 2-methylbenzene-1-sulfonamide, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Iodination: The final step involves the iodination of the phenyl ring using iodine and a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(4-iodophenyl)-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-amino-N-(4-iodophenyl)-2-methylbenzene-1-sulfonamide is used in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein binding.

    Industry: The compound is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-amino-N-(4-iodophenyl)-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can lead to the disruption of essential biochemical pathways, making the compound effective as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide
  • 5-amino-N-(4-iodophenyl)-2-methylbenzene-1-sulfonamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodophenyl group enhances its ability to participate in substitution reactions, while the sulfonamide group provides strong binding affinity to enzyme active sites.

Properties

IUPAC Name

5-amino-N-(4-iodophenyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IN2O2S/c1-9-2-5-11(15)8-13(9)19(17,18)16-12-6-3-10(14)4-7-12/h2-8,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXIXSNOPUZXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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